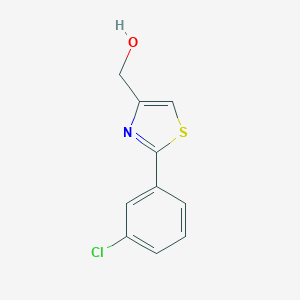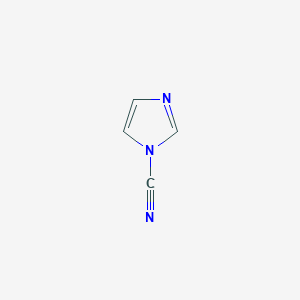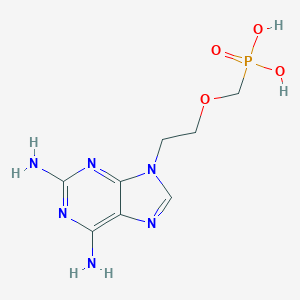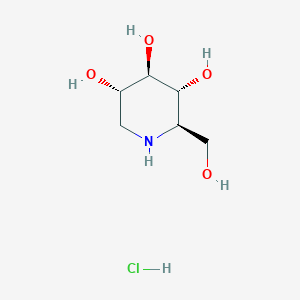
(2-(3-Chlorophenyl)thiazol-4-yl)methanol
Overview
Description
2-(3-Chlorophenyl)thiazol-4-yl)methanol, also known as 3-chloro-4-thiazolylmethanol, is a synthetic organic compound that has been studied for its potential uses in scientific research. It is a colorless solid with a molecular weight of 221.6 g/mol and a melting point of approximately 142°C. This molecule has a variety of uses in scientific research, including synthesis, biochemical and physiological effects, and potential applications in the medical field.
Scientific Research Applications
Synthesis of Novel Compounds : It is used to synthesize novel bisthiazoles (Zimmermann et al., 1990). Additionally, it contributes to the synthesis of various other compounds, including those with applications in corrosion inhibition (Sadeghzadeh et al., 2021), green and efficient synthesis methods (Chen et al., 2021), and in forming complex molecular structures (Arumugam et al., 2011).
Antimicrobial Properties : Several studies have demonstrated the antimicrobial properties of compounds synthesized from (2-(3-Chlorophenyl)thiazol-4-yl)methanol and its derivatives. These compounds exhibit moderate to high activity against bacterial strains such as Escherichia coli, Salmonella typhi, Staphylococcus aureus, Bacillus subtilis, and fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014), (Kubba & Rahim, 2018).
Antioxidant and Antiviral Activities : Compounds with this compound structure have shown potent antioxidant activity (Reddy et al., 2015), and certain derivatives possess anti-tobacco mosaic virus activity (Chen et al., 2010).
Catalysis and Biotechnology : The compound has been used in encapsulating a molybdenum(VI) complex in zeolite Y for catalysis in oxidation processes (Ghorbanloo & Alamooti, 2017), and in biotechnological applications like the production of key chiral intermediates (Ni et al., 2012).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Some thiazole derivatives have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
The interaction of some thiazole derivatives with dna and topoisomerase ii suggests that they may affect dna replication and cell cycle progression .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.
Result of Action
The interaction of some thiazole derivatives with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death , suggests that this compound may have similar effects.
Action Environment
The solubility properties of thiazoles suggest that the compound’s action and stability may be influenced by the presence of water, alcohol, ether, and organic solvents .
properties
IUPAC Name |
[2-(3-chlorophenyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNKAEKSQBOUNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559022 | |
| Record name | [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121202-20-8 | |
| Record name | [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B43554.png)

![(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenyl)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B43556.png)








